molecular formula C15H17N7 B2805773 1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380086-16-6

1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane

Cat. No.: B2805773
CAS No.: 2380086-16-6
M. Wt: 295.35
InChI Key: FGBNZSBOXBNFHL-UHFFFAOYSA-N
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Description

1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused with a pyridazine ring, along with a diazepane and pyridine substituent, which contribute to its unique chemical properties.

Properties

IUPAC Name

6-(1,4-diazepan-1-yl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7/c1-6-16-9-11-21(10-1)14-3-2-13-18-19-15(22(13)20-14)12-4-7-17-8-5-12/h2-5,7-8,16H,1,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBNZSBOXBNFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-pyridazinecarboxylic acid with hydrazine derivatives to form the triazole ring. The diazepane and pyridine substituents are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .

Scientific Research Applications

1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is unique due to its specific combination of diazepane and pyridine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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